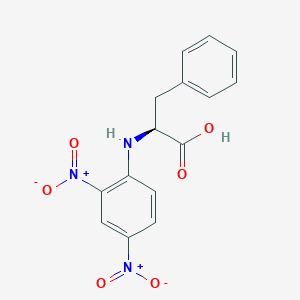

N-(2,4-Dinitrophenyl)-L-phenylalanine

Overview

Description

“2,4-Dinitrophenylhydrazine” is a toxic dye, chemically related to trinitrophenol (picric acid), used in biochemical studies of oxidative processes where it uncouples oxidative phosphorylation . “2,4-Dinitrodiphenylamine” forms an efficient anionic chromogenic chemosensor .

Synthesis Analysis

A novel Schiff base of N-(2,6-dibenzylidenecyclohexylidene)-N′-(2,4-dinitrophenyl)hydrazine derivatives were synthesized by the condensation of 2,4-dinitrophenylhydrazine with substituted 2,6-dibenzylidenecyclohexanone .

Molecular Structure Analysis

The molecular structure of “2,4-Dinitrophenylhydrazine” was studied by X-ray diffraction, and the results of the optimized molecular structure are presented and compared with density functional methods with 631-G basis set .

Chemical Reactions Analysis

The reaction of N-(2,4-dinitrophenyl)pyridinium chloride (salt(Cl−)) with sodium dicyanamide (Na(CN)2N) resulted in anion exchange between Cl− and (CN)2N− to yield a new Zincke salt, salt((CN)2N−) .

Physical and Chemical Properties Analysis

“2,4-Dinitrodiphenylamine” has a molecular weight of 259.22, and it is soluble in acetone .

Scientific Research Applications

Chromatographic Applications

- Optical Resolution in Chromatography : N-(2,4-Dinitrophenyl)-L-phenylalanine has been used in chromatography for the optical resolution of amino acids. It was found to be effective in separating enantiomers using a bovine serum albumin silica column, highlighting its potential in analytical chemistry (Allenmark & Andersson, 1986).

Peptide Synthesis and Analysis

- Advances in Peptide Synthesis : The compound has been utilized in polymer-supported peptide synthesis. Its coupling to amino acid phenyl esters on a polymer matrix demonstrated its role in synthesizing dipeptides, which is significant for advancing solid-phase peptide synthesis (Baker et al., 1988).

- Spectroscopy in Biochemical Analysis : this compound derivatives have been studied for their absorbance and fluorescence properties, which are important in the characterization of peptides and proteins (Henkart, 1971).

Biochemical and Molecular Applications

- Amino Acid Biosynthesis and Metabolism : Research has been conducted on the biosynthesis of L-phenylalanine, a vital amino acid in human and plant metabolism. The findings contribute to understanding plant phenylalanine biosynthesis and its genetic control, which is crucial for agricultural and pharmaceutical applications (Maeda et al., 2011).

- Genetic Code Expansion in Microbiology : Studies have explored the incorporation of this compound into proteins in E. coli, providing insights into protein interactions and the potential for novel biosensing applications (Chin et al., 2002).

Immunology

- Immunological Research : The compound has been used in the production of monoclonal antibodies, aiding in the study of immune responses and the development of diagnostic tools (Yang et al., 2006).

Mechanism of Action

Target of Action

It is chemically related to 2,4-dinitrophenol (dnp), which is known to target themitochondrial oxidative phosphorylation process .

Mode of Action

N-(2,4-Dinitrophenyl)-L-phenylalanine, like DNP, is likely to interact with its targets by uncoupling oxidative phosphorylation . This process disrupts the normal energy production pathway in cells, leading to an increase in metabolic rate and fat metabolism .

Biochemical Pathways

The compound’s action primarily affects the oxidative phosphorylation pathway . By uncoupling this process, it disrupts the normal flow of protons across the mitochondrial membrane, leading to a rapid loss of ATP and increased heat production .

Pharmacokinetics

Dnp exhibits significantnonlinear pharmacokinetics , attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . These factors likely impact the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are likely similar to those of DNP. It causes dose-dependent mitochondrial uncoupling, leading to the rapid loss of ATP as heat and potentially causing uncontrolled hyperthermia . It may also have neuroprotective effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s effects may vary depending on the dose, time, and gender . Additionally, its detection and effects can be influenced by the presence of other substances in the environment .

Safety and Hazards

Properties

IUPAC Name |

2-(2,4-dinitroanilino)-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O6/c19-15(20)13(8-10-4-2-1-3-5-10)16-12-7-6-11(17(21)22)9-14(12)18(23)24/h1-7,9,13,16H,8H2,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQHTLAEPSKXQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1655-54-5, 10549-12-9 | |

| Record name | N-(2,4-Dinitrophenyl)-3-phenyl-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001655545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Phenylalanine,4-dinitrophenyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC78496 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC526957 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

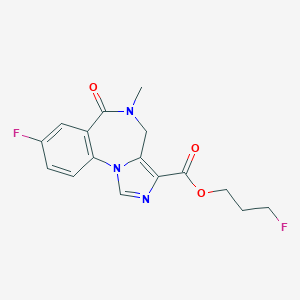

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

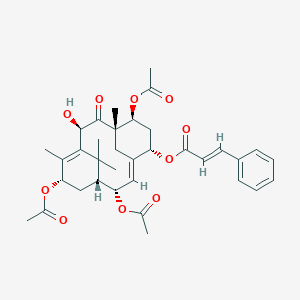

![(6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-4-yl) (E)-2-methylbut-2-enoate](/img/structure/B158594.png)